3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product with high purity. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[1,2-a]pyrazine ring.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in treating diseases such as tuberculosis.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit spleen tyrosine kinase, which is involved in the treatment of autoimmune diseases such as asthma and rheumatoid arthritis . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant tuberculosis.
Uniqueness: 3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to the presence of the phenol group, which enhances its reactivity and potential applications. Its ability to inhibit spleen tyrosine kinase also sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-6-7-17(14(2)10-13)22-20-19(15-4-3-5-16(25)11-15)23-18-12-21-8-9-24(18)20/h3-12,22,25H,1-2H3 |
InChI Key |
MASBTVJSVUYQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O)C |
Origin of Product |
United States |
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